N-(5-((5-fluoro-2-methoxyphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide
Description
This compound features a bicyclic thiazolo[5,4-c]pyridine core, substituted at the 5-position with a 5-fluoro-2-methoxyphenylsulfonyl group and at the 2-position with an acetamide moiety. The acetamide group is a common pharmacophore in bioactive molecules, contributing to hydrogen-bonding interactions .
Properties
IUPAC Name |
N-[5-(5-fluoro-2-methoxyphenyl)sulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O4S2/c1-9(20)17-15-18-11-5-6-19(8-13(11)24-15)25(21,22)14-7-10(16)3-4-12(14)23-2/h3-4,7H,5-6,8H2,1-2H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJZLAZPDEGRLKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC2=C(S1)CN(CC2)S(=O)(=O)C3=C(C=CC(=C3)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Thiazolo[5,4-c]pyridine Derivatives
N-{5-[(3-Chloro-4-fluorophenyl)sulfonyl]-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl}acetamide
- Structural Differences : The sulfonyl substituent here is a 3-chloro-4-fluorophenyl group, differing from the target compound’s 5-fluoro-2-methoxyphenyl group.
- The fluorine’s para position (vs. meta in the target) may influence aromatic stacking interactions .
Hypothetical Activity Profile
While direct pharmacological data are unavailable, the thiazolo[5,4-c]pyridine scaffold is associated with central nervous system (CNS) and anti-inflammatory applications.
Thiazole-Pyrazole Hybrids ()
2-(5-(4-Dimethylaminophenyl)-3-phenyl-4,5-dihydropyrazol-1-yl)-N-(4-phenylthiazol-2-yl)acetamide (8c)
- Structural Differences : Replaces the thiazolo[5,4-c]pyridine core with a thiazole-dihydropyrazole system.
- Pharmacological Activity: Exhibited potent analgesic activity (tail immersion test) due to the electron-donating dimethylamino group on the pyrazole ring .
- Comparison : The target compound’s bicyclic core may offer superior metabolic stability compared to the dihydropyrazole moiety in 8c.
2-(5-(4-Methylphenyl)-3-phenyl-4,5-dihydropyrazol-1-yl)-N-(4-phenylthiazol-2-yl)acetamide (8e)
Sulfonamide/Acetamide-Containing Pesticides ()
Flumetsulam (N-(2,6-difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide)
- Structural Differences : Triazolo-pyrimidine core with a difluorophenylsulfonamide group.
- Application : Herbicide, emphasizing sulfonamide’s role in agrochemicals. The target compound’s thiazolo[5,4-c]pyridine core likely avoids pesticidal activity .
Oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide)
Key Research Findings
- Substituent Effects: Electron-withdrawing groups (e.g., sulfonyl) enhance binding affinity, while electron-donating groups (e.g., methoxy, dimethylamino) optimize activity in analgesics .
- Core Structure: Bicyclic systems like thiazolo[5,4-c]pyridine improve metabolic stability compared to monocyclic or dihydro analogs .
- Application Divergence : Sulfonamide/acetamide motifs are versatile but require distinct core structures to avoid off-target effects (e.g., pesticidal vs. therapeutic) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
